10-Methyloxecan-2-one
Description
Structure
3D Structure
Properties
CAS No. |
65371-24-6 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
10-methyloxecan-2-one |
InChI |
InChI=1S/C10H18O2/c1-9-7-5-3-2-4-6-8-10(11)12-9/h9H,2-8H2,1H3 |
InChI Key |
SAMJSVOFANTIOD-UHFFFAOYSA-N |
SMILES |
CC1CCCCCCCC(=O)O1 |
Canonical SMILES |
CC1CCCCCCCC(=O)O1 |
Synonyms |
phoracantholide I |
Origin of Product |
United States |
Synthesis Methodologies and Synthetic Pathway Development for 10 Methyloxecan 2 One
Chemoenzymatic and Biocatalytic Approaches to 10-Methyloxecan-2-one Synthesis
Chemoenzymatic and biocatalytic methods have emerged as powerful tools for the synthesis of complex molecules like this compound, offering high selectivity and milder reaction conditions compared to traditional chemical methods. nih.govrsc.org These strategies often combine the versatility of chemical synthesis with the unparalleled selectivity of enzymes. nih.gov
Regioselective Enzymatic Transformations in Macrocycle Formation
The formation of macrolactones such as this compound from linear hydroxy fatty acids presents a significant challenge due to the need for regioselectivity in activating and cyclizing the molecule. scispace.comnih.gov Enzymes, particularly cytochrome P450 monooxygenases and lipases, have demonstrated remarkable capabilities in catalyzing these transformations with high precision. scispace.comresearchgate.net
Cytochrome P450 enzymes can hydroxylate unactivated C-H bonds in fatty acid chains at specific positions, a critical step in preparing the precursor for lactonization. scispace.comchemrxiv.org For instance, studies on decanoic acid have shown that certain wild-type P450s can achieve highly regioselective hydroxylation at the C5 position, which is a key step toward the synthesis of a related δ-lactone. scispace.comnih.gov The regioselectivity is often dictated by the enzyme's active site, which orients the substrate in a specific conformation, favoring the reaction at a particular carbon atom. scispace.com Computational docking studies can help rationalize the observed regio- and enantioselectivity. scispace.comnih.gov
Lipases are another class of enzymes utilized for macrolactonization through intramolecular esterification of hydroxy fatty acids. researchgate.net The selectivity of lipases can vary depending on the source of the enzyme, the substrate structure, and the reaction conditions, allowing for the synthesis of different-sized macrolactones and estolides. researchgate.net
Thioesterase (TE) domains, often found in natural product biosynthesis pathways, are also potent biocatalysts for macrocyclization. nih.govrsc.org They activate linear precursors as thioesters and catalyze the intramolecular cyclization to form macrolactones. nih.govrsc.orgbiorxiv.org The competition between cyclization and hydrolysis of the acyl-enzyme intermediate is a critical factor influencing the yield of the desired macrolactone. nih.govrsc.org
A summary of enzymes and their roles in regioselective transformations is presented below.
| Enzyme Class | Transformation | Role in Macrolactone Synthesis | Key Factors |
| Cytochrome P450s | C-H Hydroxylation | Creates hydroxyl group at a specific carbon for subsequent lactonization. scispace.comchemrxiv.org | Enzyme structure, substrate conformation in active site. scispace.com |
| Lipases | Intramolecular Esterification | Catalyzes ring closure of hydroxy fatty acids to form the lactone. researchgate.net | Enzyme source, substrate, reaction medium, temperature. researchgate.net |
| Thioesterases (TEs) | Macrocyclization | Activates and cyclizes linear precursors to form macrolactones. nih.govrsc.orgbiorxiv.org | Substrate selectivity, balance between cyclization and hydrolysis. nih.govrsc.org |
Biocatalyst Engineering for Enhanced Yield and Selectivity
To improve the efficiency and selectivity of biocatalytic routes to macrolactones like this compound, researchers often turn to biocatalyst engineering. nih.gov This involves modifying the enzyme's structure through techniques like directed evolution or site-directed mutagenesis to enhance desired properties. nih.gov
Engineering efforts can focus on several aspects:
Altering Regioselectivity: By modifying amino acid residues in the active site, the way a substrate binds can be altered, leading to hydroxylation or cyclization at a different position. nih.gov Substrate engineering, where the molecule to be transformed is modified with a directing group, can also steer the enzymatic reaction to a specific site. nih.govnih.gov
Improving Catalytic Activity: Mutations can be introduced to increase the turnover rate of the enzyme, leading to higher product yields in a shorter time. nih.gov
Enhancing Stability: Engineered enzymes can be made more robust to withstand industrial process conditions, such as higher temperatures or the presence of organic solvents.
For example, engineered P450 enzymes have been developed to exhibit altered regioselectivity in the hydroxylation of various substrates. nih.govacs.org Similarly, engineering thioesterase domains can help to favor macrocyclization over the competing hydrolysis reaction, thereby increasing the yield of the desired macrolactone. nih.govrsc.orgbiorxiv.org
Evaluation of Green Chemistry Principles in Biocatalyzed Routes
Biocatalytic methods for synthesizing compounds like this compound often align well with the principles of green chemistry. sigmaaldrich.comacs.org These principles aim to reduce the environmental impact of chemical processes. sigmaaldrich.com
Key green chemistry principles relevant to biocatalyzed macrolactone synthesis include:
Catalysis: Enzymes are highly efficient catalysts, often superior to stoichiometric reagents, which minimizes waste. acs.org
Use of Renewable Feedstocks: Biocatalysis can often utilize starting materials derived from renewable sources, such as fatty acids from plant oils. mdpi.comnih.gov
Less Hazardous Chemical Syntheses: Enzymatic reactions typically occur in aqueous media under mild conditions (pH and temperature), avoiding the use of harsh and toxic reagents and solvents. sigmaaldrich.comskpharmteco.com
Atom Economy: By being highly selective, enzymatic reactions can maximize the incorporation of starting materials into the final product, leading to higher atom economy. acs.org
Reduction of Derivatives: The high specificity of enzymes often eliminates the need for protecting groups, which simplifies the synthetic route and reduces waste. acs.org
The use of biocatalysis in flow chemistry systems further enhances the sustainability of these processes by allowing for enzyme immobilization, easier product separation, and continuous operation. mdpi.com
Classical Organic Synthesis Strategies for this compound and Its Precursors
Alongside biocatalytic methods, classical organic synthesis provides essential and versatile routes to this compound and its precursors. These methods rely on well-established chemical reactions to construct the carbon skeleton and effect the crucial ring-closing step.
Ring-Closing Metathesis (RCM) in Macrolactonization
Ring-closing metathesis (RCM) has become a cornerstone of modern organic synthesis for the formation of cyclic compounds, including medium and large-sized lactones. mdpi.comwikipedia.org This powerful reaction utilizes transition metal catalysts, most notably those based on ruthenium, to form a new double bond within a molecule, leading to cyclization. wikipedia.orgorganic-chemistry.org
The general strategy involves the synthesis of a linear diene precursor containing an ester linkage. Upon exposure to a metathesis catalyst, the two terminal alkene groups react intramolecularly to form a cyclic alkene and a volatile byproduct, typically ethylene, which drives the reaction to completion. wikipedia.org RCM is valued for its functional group tolerance and its ability to form rings of various sizes, from 5-membered rings up to large macrocycles of 30 atoms or more. wikipedia.orgorganic-chemistry.org The synthesis of 10-membered rings, such as the core of this compound, is achievable using this method. nih.gov
Challenges in RCM-based macrolactonization can include achieving high E/Z selectivity for the newly formed double bond and overcoming the entropic barrier to cyclization for larger rings. organic-chemistry.org However, the continuous development of new and more active catalysts has significantly expanded the scope and efficiency of this reaction. mdpi.comnih.gov
Intramolecular Cyclization Reactions for Oxecan-2-one Ring Formation
Besides RCM, other intramolecular cyclization reactions are fundamental to the synthesis of the oxecan-2-one ring system. These reactions typically involve the formation of the ester bond to close the ring.
A common approach is the intramolecular esterification of a ω-hydroxy acid precursor. This transformation can be promoted by various reagents under high dilution conditions to favor the intramolecular reaction over intermolecular polymerization. For example, the synthesis of (4R,10R)-4-(methoxymethoxy)-10-methyloxecan-2-one, a derivative of the target compound, was achieved by treating the corresponding hydroxy acid with 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) followed by heating with 4-dimethylaminopyridine (B28879) (DMAP). thieme-connect.com
Intramolecular reactions are generally favored for the formation of 5- and 6-membered rings, but the synthesis of medium-sized rings (8-11 members) and larger macrocycles can be more challenging due to torsional strain and unfavorable transannular interactions. wikipedia.org However, a variety of macrolactonization methods have been developed to overcome these hurdles, enabling the synthesis of compounds like this compound.
Other intramolecular strategies can include palladium-catalyzed cyclizations or phase-transfer-catalyzed reactions to form key structural features of the target molecule or its precursors. mdpi.comscirp.org
Stereoselective Synthesis of this compound and its Chiral Analogues
The stereoselective synthesis of this compound and its chiral analogues is a significant focus in organic chemistry, driven by the distinct biological activities often exhibited by different stereoisomers. mdpi.com Chirality plays a pivotal role in the interaction of these molecules with biological systems. mdpi.comnih.gov The synthesis of specific enantiomers or diastereomers requires precise control over the formation of chiral centers.
Various strategies are employed to achieve stereoselectivity. The "chiral pool" approach utilizes readily available chiral starting materials from natural sources to introduce the desired stereochemistry. nih.gov Asymmetric transformations, employing chiral catalysts or auxiliaries, are also fundamental. mdpi.com For instance, Sharpless asymmetric epoxidation and dihydroxylation are powerful tools for creating chiral epoxides and diols, which are key intermediates in the synthesis of complex molecules like macrolides. researchgate.net
The synthesis of macrolide antibiotics, a class to which this compound is related, often involves the convergent assembly of building blocks, followed by macrolactonization to form the characteristic large ring. mdpi.com For example, the synthesis of the macrolide core of migrastatin (B49465) involves a dihydroxylation reaction to establish a key stereocenter, followed by a metathesis cyclization. core.ac.uk Similarly, the synthesis of stagonolide (B1260407) E, a marine macrolide, utilizes proline-catalyzed sequential alpha-aminooxylation and Horner-Wadsworth-Emmons olefination as key stereochemistry-inducing steps. ncl.res.in
The development of chiral analogues of this compound is also of significant interest. For example, sterically hindered chiral analogues of clozapine (B1669256) were prepared to investigate if the desired therapeutic effects could be isolated in one enantiomer, thereby reducing unwanted side effects. nih.gov This highlights the importance of synthesizing individual enantiomers to understand their distinct pharmacological profiles. The synthesis of new chiral 1-(arylamino)imidazo[2,1-a]isoindole-2,5-diones has been achieved with total diastereoselectivity, yielding a product with a relative trans stereochemistry. beilstein-journals.org
The table below summarizes some key stereoselective reactions used in the synthesis of chiral molecules, including macrolide precursors.
| Reaction Type | Reagents/Catalyst | Outcome | Reference |
| Asymmetric Epoxidation | Ti(OiPr)4, (-)- or (+)-diethyl tartrate | Enantioselective formation of epoxides | researchgate.net |
| Asymmetric Dihydroxylation | Osmium catalyst, chiral ligands (AD-mix) | Enantioselective formation of 1,2-diols | researchgate.net |
| Proline-catalyzed α-aminooxylation | Proline | Stereoselective introduction of an oxygen atom | ncl.res.in |
| Diastereoselective Aldol (B89426) Reaction | Boron enolates | Formation of syn or anti aldol products | researchgate.net |
| Metathesis Cyclization | Grubbs II catalyst | Formation of macrocyclic ring | core.ac.uk |
Development and Optimization of Reaction Conditions and Solvent Systems
The efficiency and environmental impact of synthesizing this compound are heavily influenced by the chosen reaction conditions and solvent systems. Research in this area focuses on improving yields, reducing waste, and utilizing more sustainable materials.
The use of environmentally benign or "green" solvents is a critical aspect of modern organic synthesis, aiming to reduce the environmental footprint of chemical processes. neuroquantology.com Traditional solvents like dichloromethane (B109758) and benzene (B151609) are often effective but pose significant environmental and health risks. mdpi.com Consequently, research has focused on identifying safer and more sustainable alternatives.
Water is an ideal green solvent due to its abundance, non-toxicity, and low cost. neuroquantology.com It is particularly suitable for reactions involving hydrophilic compounds and can sometimes act as a catalyst. neuroquantology.com Other promising green solvents include ethanol, ethyl lactate, limonene, and glycerol, which are valued for their low toxicity and biodegradability. neuroquantology.com
In the context of lactone synthesis, several greener alternatives to chlorinated solvents have been explored. Toluene (B28343) and ethyl acetate (B1210297) have been used with relatively high conversions and yields in ring-closing metathesis (RCM) reactions for macrolactone synthesis. mdpi.com For certain bromination reactions to form α-bromolactones, methyl ethyl ketone (MEK) has been identified as an effective and more environmentally friendly substitute for chloroform (B151607) in a two-phase system. beilstein-journals.org
Bio-based solvents are also gaining traction. γ-Valerolactone (GVL), which can be derived from biomass, has been successfully used as a reaction medium in biocatalysis, demonstrating its potential for broader applications in biotransformations. rsc.org The table below presents a comparison of conventional and green solvents used in lactone synthesis.
| Solvent | Classification | Application in Lactone Synthesis | Reference |
| Dichloromethane (CH2Cl2) | Conventional | Ring-closing metathesis | mdpi.com |
| Toluene | Conventional/Greener Alternative | Ring-closing metathesis | mdpi.com |
| Ethyl Acetate | Greener Alternative | Ring-closing metathesis | mdpi.com |
| Methyl Ethyl Ketone (MEK) | Greener Alternative | α-bromination of lactones | beilstein-journals.org |
| Water | Green | General organic synthesis, synthesis of chiral compounds | beilstein-journals.orgneuroquantology.com |
| γ-Valerolactone (GVL) | Bio-based Green Solvent | Biocatalytic synthesis | rsc.org |
Understanding the kinetics and mechanisms of the reactions involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. Detailed mechanistic studies, often aided by computational methods like Density Functional Theory (DFT), provide valuable insights into the reaction pathways. rsc.orgresearchgate.net
For instance, DFT calculations have been used to study the rhodium-catalyzed lactonization of 2-arylphenols, revealing that the reaction proceeds through several steps including C-H bond activation, carboxylation, and lactonization. rsc.org Such studies identified the carboxylation step as rate-determining. rsc.org
Mechanistic insights into the ring-opening of lactones, a related process, have also been gained through DFT. researchgate.net These studies show that the reaction often proceeds via a stable oxocarbenium intermediate. researchgate.net The activation energy for ring-opening is influenced by factors like ring size and substituents, with strain theory and electronic effects playing significant roles. researchgate.net
The study of reaction pathways is not limited to computational methods. Experimental approaches, such as monitoring reaction progress over time and identifying intermediates, are also essential. For example, in the synthesis of solid-state materials, in situ characterization techniques can help to elucidate complex reaction pathways. nih.gov Understanding these pathways allows for the rational design of synthesis strategies to favor the desired product and avoid unwanted side reactions or decomposition. nih.govacs.org
Catalysis is fundamental to the efficient synthesis of complex molecules like this compound. Both transition metal catalysis and organocatalysis offer powerful tools for constructing the macrolactone core and introducing desired functionality with high selectivity.
Transition Metal Catalysis: Transition metals, particularly palladium, rhodium, and ruthenium, are widely used in key bond-forming reactions. nih.gov Palladium catalysts are extensively used for cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, which are instrumental in building the carbon skeleton of complex molecules. nih.govnih.gov For example, a Grubbs(II)-catalyzed ring-closing metathesis (RCM) is a common strategy for macrolactonization. mdpi.com Copper salts have also been shown to be beneficial in some macrolactonization reactions. acs.org
The development of new catalyst systems is an active area of research. For instance, gold-catalyzed arylation-lactonization reactions have been studied, with hemilabile mesoionic carbene (MIC) ligands playing a role in stabilizing reactive intermediates. acs.org The choice of ligand is crucial, as it can influence the catalyst's activity, selectivity, and stability. nih.gov
Organocatalysis: Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal-based catalysis. researchgate.net A significant advantage of organocatalysis is the avoidance of potentially toxic heavy metals, aligning with the principles of green chemistry. Proline and its derivatives are well-known organocatalysts for various asymmetric reactions, including aldol and amination reactions. ncl.res.in For example, the enantioselective synthesis of the marine macrolide stagonolide E was achieved using proline-catalyzed sequential α-aminooxylation. ncl.res.in
Organocatalysis has been successfully applied to the synthesis of various natural products and their analogs. researchgate.net The table below highlights some catalyst systems and their applications in macrolide-related synthesis.
| Catalyst Type | Catalyst/Reagents | Reaction | Application | Reference |
| Transition Metal | Grubbs(II) catalyst (Ruthenium-based) | Ring-Closing Metathesis (RCM) | Macrolactonization | mdpi.com |
| Transition Metal | Palladium complexes (e.g., Pd(PPh3)4) | Cross-coupling (e.g., Suzuki, Sonogashira) | Carbon-carbon bond formation | researchgate.netnih.gov |
| Transition Metal | Rhodium complexes | C-H activation/Lactonization | Synthesis of coumarin (B35378) derivatives | rsc.org |
| Organocatalyst | Proline | α-aminooxylation | Stereoselective synthesis of macrolides | ncl.res.in |
| Organocatalyst | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base-catalyzed cyclization | Synthesis of complex alkaloids | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 10 Methyloxecan 2 One
Elucidation of Reaction Mechanisms and Intermediates
The formation and transformation of 10-Methyloxecan-2-one are understood through several key reaction mechanisms, each involving distinct intermediates.
Baeyer-Villiger Oxidation: A primary synthetic route to this compound involves the Baeyer-Villiger oxidation of the corresponding cyclic ketone, (R)-2-methylcyclononanone. ijarsct.co.inuvm.edu This reaction, typically employing a peroxyacid like meta-chloroperoxybenzoic acid (m-CPBA), proceeds through the formation of a tetrahedral intermediate known as the Criegee intermediate. nrochemistry.comrsc.orgjk-sci.comwikipedia.org The mechanism begins with the protonation of the ketone's carbonyl oxygen, enhancing its electrophilicity. The peroxyacid then performs a nucleophilic attack on the carbonyl carbon. wikipedia.org This is followed by a concerted rearrangement where one of the alkyl groups migrates to the adjacent peroxide oxygen, leading to the insertion of an oxygen atom next to the carbonyl carbon and forming the lactone. nrochemistry.comwikipedia.org The migratory aptitude of the adjacent carbon atoms dictates the regioselectivity; in this case, the more substituted secondary carbon migrates preferentially to form the 10-membered ring. jk-sci.com The stereochemistry at the migrating center is retained during this process. jk-sci.comorganicchemistrytutor.com
Macrolactonization of Seco-Acids: Many total syntheses of this compound culminate in a macrolactonization step, cyclizing a linear ω-hydroxy acid precursor like (Z)-9-hydroxydec-5-enoic acid or the fully saturated 9-hydroxydecanoic acid. ijarsct.co.inaurigeneservices.com Several named reactions are employed for this purpose, each with a distinct mechanism:
Yamaguchi Lactonization: This method involves treating the hydroxy acid with 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride (B1165640) intermediate. Subsequent addition of a base, typically 4-dimethylaminopyridine (B28879) (DMAP), facilitates an intramolecular acyl substitution to yield the macrolactone. aurigeneservices.com
Corey-Nicolaou Lactonization: This protocol activates the carboxylic acid by converting it into a 2-pyridinethiol ester. The thiol ester, upon heating, undergoes cyclization via proton transfer to generate a zwitterionic intermediate that readily forms the lactone ring. ijarsct.co.in
Mitsunobu Reaction: This method achieves cyclization under mild, neutral conditions. It involves the reaction of the hydroxy acid with diethyl azodicarboxylate (DEAD) and triphenylphosphine (B44618) (PPh3) to form an activated phosphonium (B103445) salt of the carboxylate and an alkoxyphosphonium salt of the alcohol, which then undergo an intramolecular SN2 reaction to close the ring. aurigeneservices.com
Enzyme-Catalyzed Mechanisms: Biocatalytic methods, particularly those using lipases, are pivotal in the enantioselective synthesis of this compound or its precursors. mdpi.com Lipases, such as Porcine Pancreatic Lipase (B570770) (PPL) or Candida antarctica lipase B (CALB), catalyze esterification and transesterification reactions through a serine-histidine-aspartic acid catalytic triad (B1167595) in their active site. rsc.org The mechanism involves the formation of a covalent acyl-enzyme intermediate, where the acyl group of a substrate is transferred to the serine hydroxyl group. rsc.orgresearchgate.net This activated intermediate then reacts with a nucleophile (an alcohol in transesterification or water in hydrolysis) to release the product and regenerate the enzyme. rsc.org
Nucleophilic and Electrophilic Reactivity Profiles
The reactivity of this compound is dictated by the electronic nature of the ester functional group within its ten-membered ring.
Electrophilic Character: The primary electrophilic site in the molecule is the carbonyl carbon. The significant difference in electronegativity between carbon and oxygen polarizes the carbon-oxygen double bond, imparting a partial positive charge (δ+) on the carbon atom. wikipedia.orglibretexts.org This makes it susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com This fundamental reactivity is the basis for many of the transformations the lactone undergoes, including hydrolysis and reduction. The reaction is classified as a nucleophilic acyl substitution or, more specifically for the initial attack, a 1,2-nucleophilic addition. wikipedia.orgyoutube.com
Nucleophilic Character: The molecule also possesses nucleophilic centers. The two oxygen atoms—the carbonyl oxygen and the endocyclic ether oxygen—have lone pairs of electrons. youtube.com The carbonyl oxygen is the more nucleophilic of the two and is the site of protonation in acid-catalyzed reactions. youtube.com This protonation step is crucial as it activates the carbonyl group, making the carbonyl carbon an even more potent electrophile for subsequent attack by weak nucleophiles like water. pearson.com
Reactions involving nucleophilic attack on the carbonyl carbon include:
Reduction: Reagents that deliver a hydride ion (H⁻), such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), can attack the electrophilic carbonyl carbon. This ultimately leads to the reductive cleavage of the ester bond to form the corresponding diol, (R)-decane-1,9-diol. ijarsct.co.inmdpi.commasterorganicchemistry.com
Hydrolysis: Nucleophilic attack by water or hydroxide (B78521) ions on the carbonyl carbon initiates ring-opening to form the parent hydroxy acid or its carboxylate salt. libretexts.org This is detailed further in the following section.
Organometallic Addition: Grignard reagents (R-MgX) or organolithium compounds (R-Li) are powerful carbon-based nucleophiles that can attack the carbonyl group. This typically leads to ring-opening and the formation of a diol after a second equivalent of the organometallic reagent reacts with the intermediate ketone. youtube.com
Hydrolytic Stability and Degradation Pathways in Diverse Chemical Environments
As a cyclic ester, this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond and opens the ten-membered ring. The stability of the lactone and the pathway of its degradation are highly dependent on the pH of the chemical environment. libretexts.org The product of hydrolysis is 9-hydroxydecanoic acid.
Acid-Catalyzed Hydrolysis: In the presence of an acid catalyst and water, the lactone undergoes hydrolysis in a reversible process. libretexts.orgchemistrysteps.com
Protonation: The reaction is initiated by the protonation of the carbonyl oxygen by an acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon. youtube.com
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, forming a tetrahedral intermediate. pearson.com
Proton Transfer: A proton is transferred from the attacking water moiety to the endocyclic ether oxygen.
Ring Opening: The tetrahedral intermediate collapses, breaking the endocyclic C-O bond and opening the ring. The former ether oxygen leaves as a hydroxyl group.
Deprotonation: The final product, 9-hydroxydecanoic acid, is formed upon deprotonation of the new carbonyl group.
Because all steps are reversible, the reaction reaches an equilibrium that can be shifted by controlling the concentration of water. chemistrysteps.com
Base-Promoted Hydrolysis (Saponification): Under basic conditions (e.g., in the presence of NaOH or KOH), hydrolysis is an irreversible process. youtube.comlibretexts.org
Nucleophilic Attack: A strong nucleophile, the hydroxide ion (OH⁻), directly attacks the electrophilic carbonyl carbon. This forms a tetrahedral alkoxide intermediate. chemistrysteps.com
Ring Opening: The intermediate collapses, reforming the carbonyl double bond and expelling the endocyclic alkoxide. This cleaves the ring.
Irreversible Deprotonation: The newly formed carboxylic acid is immediately deprotonated by the strong base (either the alkoxide from the previous step or another hydroxide ion) present in the medium. This acid-base reaction is rapid and essentially irreversible, forming a carboxylate salt. chemistrysteps.com
This final deprotonation step drives the reaction to completion, making base-promoted hydrolysis an effective method for quantitative ring-opening of the lactone. youtube.com
The following table summarizes the hydrolytic degradation pathways.
| Condition | Catalyst/Reagent | Key Intermediate | Product(s) | Reversibility |
| Acidic | H₃O⁺ (catalytic) | Protonated Carbonyl | 9-Hydroxydecanoic Acid | Reversible |
| Basic | OH⁻ (stoichiometric) | Tetrahedral Alkoxide | Salt of 9-Hydroxydecanoic Acid | Irreversible |
This table presents generalized pathways for ester hydrolysis applied to this compound. libretexts.orgchemistrysteps.com
Transesterification and Other Lactone-Specific Transformations
Beyond simple hydrolysis, the lactone functionality of this compound enables a variety of specific chemical and enzymatic transformations.
Transesterification: This reaction involves the exchange of the alcohol portion of the ester. For a lactone, this can be an intermolecular reaction with an external alcohol or an intramolecular process.
Enzyme-Catalyzed Transesterification: This is a cornerstone of the chemoenzymatic synthesis of Phoracantholide I and its precursors. mdpi.com Lipases are highly effective catalysts for kinetic resolutions, where one enantiomer of a racemic alcohol precursor is selectively acylated (a form of transesterification), allowing for the separation of enantiomers. ijarsct.co.inutupub.fi For example, Porcine Pancreatic Lipase (PPL) has been used to resolve a key alcohol synthon by catalyzing its transacylation. mdpi.com Candida antarctica lipase B (CALB) is also widely used for similar transformations on macrocyclic lactones. rsc.orgrsc.org
Ring-Opening Polymerization (ROP): Macrocyclic esters, including this compound, can undergo entropically-driven ring-opening polymerization via transesterification to form polyesters. rsc.orgrsc.org This can be catalyzed by enzymes like CALB or by chemical catalysts. sci-hub.st The reaction proceeds by intermolecular transesterification between monomer units.
Other Key Transformations:
Reduction to Diols: The ester group can be completely reduced using strong hydride reagents like lithium aluminum hydride (LiAlH₄). This reaction opens the ring to yield the corresponding diol, in this case, decane-1,9-diol. masterorganicchemistry.com
Macrolactonization: As a primary method of synthesis, the intramolecular cyclization of an ω-hydroxycarboxylic acid is a defining transformation for this class of compounds. Various powerful reagents and named reactions, such as the Yamaguchi, Corey-Nicolaou, and Mitsunobu methods, have been developed specifically to favor the formation of large rings over intermolecular polymerization. ijarsct.co.inaurigeneservices.com
Hydrogenation: The saturated ring of this compound can be formed from its unsaturated analogue, (S)-Phoracantholide J, via catalytic hydrogenation (e.g., using H₂ over a Pd/C catalyst). This demonstrates that the lactone functional group is stable under these reductive conditions. ijarsct.co.in
The table below highlights key transformations involving the lactone.
| Transformation | Reagent(s) | Product Type | Reference |
| Baeyer-Villiger Oxidation | m-CPBA | Lactone (from cyclic ketone) | ijarsct.co.inuvm.edu |
| Macrolactonization | Yamaguchi or Corey-Nicolaou reagents | Lactone (from hydroxy acid) | ijarsct.co.inaurigeneservices.com |
| Enzymatic Resolution | Lipase (e.g., PPL, CALB), Acyl Donor | Enantiopure Acylated Alcohol | mdpi.comutupub.fi |
| Reduction | LiAlH₄ | Diol | masterorganicchemistry.com |
| Catalytic Hydrogenation | H₂, Pd/C | Saturated Lactone (from unsaturated) | ijarsct.co.in |
Functional Group Compatibility and Selective Conversions
The compatibility of the lactone ring with various reagents and the ability to perform selective reactions on other parts of a molecule are crucial aspects of its chemistry, as demonstrated in numerous total synthesis campaigns.
Compatibility with Protecting Groups: The synthesis of this compound and its precursors often employs protecting groups. The use of tert-butyldimethylsilyl (TBS) ethers to protect hydroxyl groups is common. ijarsct.co.inmdpi.com These silyl (B83357) ethers are stable to many reaction conditions used in the synthetic sequences, such as alkylations and reductions with NaBH₄, but can be selectively removed using fluoride (B91410) reagents like tetrabutylammonium (B224687) fluoride (Bu₄NF) without affecting the lactone ring. mdpi.com
Stability to Reductive and Oxidative Conditions: The lactone moiety is compatible with certain selective reactions. For instance, the catalytic hydrogenation of an alkene in the presence of the lactone ring proceeds without reducing the ester group. ijarsct.co.in Conversely, the Baeyer-Villiger oxidation can form the lactone from a ketone without oxidizing other sensitive groups if the conditions are chosen carefully, although peroxyacids like m-CPBA are also known to epoxidize alkenes. organicchemistrytutor.com
Selectivity in C-C Bond Formation: Synthetic routes often involve C-C bond formation steps like the Wittig reaction to build the carbon skeleton prior to lactonization. aurigeneservices.comresearchgate.net These reactions are performed on precursors containing aldehydes or ketones and are compatible with other functional groups present in the molecule, such as protected alcohols.
Based on a comprehensive search of the available scientific literature, there is currently no specific information regarding the various ring-opening polymerization (ROP) methods for the chemical compound “this compound”. The requested detailed analysis of its Cationic Ring-Opening Polymerization (CROP), Anionic Ring-Opening Polymerization (AROP), Coordination-Insertion ROP, Radical Ring-Opening Polymerization (RROP), and the use of specific organocatalyst systems for its controlled polymerization could not be provided.
The scientific research accessible through the conducted searches primarily focuses on the polymerization of more common lactones, such as ε-caprolactone and its smaller substituted derivatives. Information detailing the specific polymerization kinetics, mechanisms, and catalytic systems for the larger, 11-membered ring structure of this compound is not present in the reviewed sources.
Therefore, it is not possible to generate a scientifically accurate and thorough article that strictly adheres to the provided outline and focuses solely on this compound. Any attempt to do so would involve extrapolation from other compounds, which would violate the explicit instructions to focus exclusively on the specified monomer and could lead to scientifically inaccurate claims.
Based on a comprehensive search for scientific information, there is currently no available literature or data specifically detailing the polymerization science and engineering of the chemical compound “this compound”. As a result, it is not possible to generate a scientifically accurate article that adheres to the detailed outline provided in the user's request.
The requested sections and subsections, such as the use of specific metal-based catalysts, switchable polymerization, polymerization kinetics and thermodynamics, and the synthesis of advanced polymeric materials, all require specific experimental data and research findings related to "this compound". Without access to published studies on this particular monomer, any attempt to create the specified content would be speculative and would not meet the required standards of accuracy and authoritativeness.
General principles of ring-opening polymerization for related lactones exist, but applying them to the specific, substituted 11-membered ring of this compound without experimental validation would be inappropriate for a scientific article. Issues such as the polymerizability, the effect of the methyl substituent on kinetics and thermodynamics, the optimal catalytic systems, and the properties of the resulting polymer are all questions that can only be answered through dedicated research.
Therefore, the generation of the requested article focusing solely on “this compound” cannot be completed at this time due to the absence of foundational scientific research on the subject.
Polymerization Science and Engineering of 10 Methyloxecan 2 One
Synthesis of Advanced Polymeric Materials from 10-Methyloxecan-2-one
Homopolymers: Synthesis and Structural Characterization of Poly(this compound)
The synthesis of poly(this compound) is anticipated to be achieved primarily through ring-opening polymerization (ROP), a versatile method for producing well-defined polyesters from cyclic ester monomers. wikipedia.org The polymerization is typically driven by the release of ring strain, although for large, relatively strainless macrolactones, the reaction can be entropically driven. nih.govrsc.org
Synthesis: The ROP of this compound would likely be initiated by various catalytic systems, including metal-based catalysts and organocatalysts.
Metal-based Catalysts: Tin(II) octoate (Sn(Oct)₂) is a widely used and effective catalyst for the ROP of lactones, often in the presence of a co-initiator containing a hydroxyl group, such as an alcohol. capes.gov.br Other effective metal catalysts include complexes of aluminum, yttrium, and zinc, which can offer high activity and control over the polymerization of macrolactones. rsc.orgrsc.orgmdpi.com
Organocatalysts: To avoid metal contamination in the final polymer, which is crucial for biomedical applications, organocatalysts such as 1,8-diazabicycloundec-7-ene (DBU), diphenyl phosphate (DPP), or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) are increasingly employed. nsf.gov
Enzymatic Polymerization: Lipases, such as Candida antarctica lipase (B570770) B (CALB), have been successfully used for the ROP of strainless macrolactones, offering a green and highly selective synthetic route. nih.gov
The methyl group at the 10-position, adjacent to the carbonyl group, may introduce steric hindrance, potentially affecting the polymerization kinetics compared to the unsubstituted oxecan-2-one.
Structural Characterization: Once synthesized, the structure and properties of poly(this compound) would be thoroughly analyzed using a suite of standard polymer characterization techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the polymer structure by identifying the characteristic signals of the repeating monomer unit and end groups. nih.gov
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the dispersity (Đ = Mₙ/Mₙ) of the polymer chains. nih.gov
Differential Scanning Calorimetry (DSC): DSC analysis provides crucial information on the thermal properties of the polymer, including the glass transition temperature (T₉), melting temperature (Tₘ), and crystallinity (Xₙ). The presence of the methyl side chain is expected to disrupt chain packing, likely resulting in a lower melting point and reduced crystallinity compared to the unsubstituted poly(oxecan-2-one). rsc.org
Table 1: Expected Thermal Properties of Poly(this compound) based on Analogous Polyesters
| Property | Expected Value Range | Influence of Methyl Group |
| Glass Transition Temp. (T₉) | -60 to -40 °C | May slightly increase T₉ due to restricted chain mobility. |
| Melting Temp. (Tₘ) | 50 to 80 °C | Expected to be lower than unsubstituted polymer due to reduced crystallinity. rsc.org |
| Crystallinity (Xₙ) | 20 to 40% | Expected to be lower due to disruption of chain packing by the side group. rsc.org |
Copolymerization with Other Cyclic Monomers (e.g., ε-Caprolactone, Lactides)
Copolymerization of this compound with other cyclic monomers is a key strategy to tailor the properties of the resulting polyester (B1180765). By incorporating comonomers such as ε-caprolactone (CL) or lactides (LA), it is possible to precisely control characteristics like degradation rate, mechanical strength, and thermal properties.
Copolymerization with ε-Caprolactone (CL): Copolymerizing with ε-caprolactone via ROP would yield random or blocky copolymers depending on the reactivity ratios of the monomers and the polymerization conditions. The incorporation of methyl-substituted units among ε-caprolactone units would disrupt the semicrystalline nature of poly(ε-caprolactone) (PCL), leading to more amorphous materials with lower melting points and increased flexibility. rsc.org
Copolymerization with Lactides (LA): Introducing lactide (L-lactide, D-lactide, or rac-lactide) as a comonomer would produce copolymers with enhanced mechanical strength and a faster degradation rate compared to the homopolymer of this compound. The microstructure of the resulting poly(this compound-co-lactide) could range from random to tapered, influencing its thermal and degradation behavior. nih.gov
Table 2: Predicted Properties of this compound Copolymers
| Comonomer | Expected Copolymer Type | Key Property Modifications |
| ε-Caprolactone | Random or Block | Increased flexibility, lower Tₘ, reduced crystallinity. rsc.org |
| L-Lactide | Random or Tapered | Increased stiffness and T₉, faster degradation rate. nih.gov |
Block Copolymers and Gradient Copolymers Synthesis
Creating more complex polymer architectures like block and gradient copolymers allows for the development of materials with unique phase-separated morphologies and advanced properties.
Block Copolymers: The synthesis of diblock or triblock copolymers containing a poly(this compound) segment would typically be achieved through sequential monomer addition in a living/controlled ROP process. rsc.org For example, a hydroxyl-terminated poly(L-lactide) (PLLA) could be used as a macroinitiator to polymerize this compound, yielding a PLLA-b-poly(this compound) diblock copolymer. Such materials would combine the distinct properties of each block, potentially forming self-assembled nanostructures.
Gradient Copolymers: Gradient copolymers feature a gradual change in monomer composition along the polymer chain. wikipedia.org A gradient copolymer of this compound and ε-caprolactone could be synthesized by the gradual addition of one monomer to the polymerization of the other. nih.govnorthwestern.edu This architecture results in a broad glass transition and can be effective in compatibilizing immiscible polymer blends. northwestern.edu
Graft Polymerization Strategies
Graft copolymers, consisting of a polymer backbone with polymeric side chains, can be synthesized using "grafting from," "grafting onto," or "grafting through" methodologies. mdpi.comnih.gov These strategies allow for the combination of different polymer types to create materials with novel properties.
"Grafting From": This approach involves creating a polyester backbone with initiator sites from which the side chains can be grown. For instance, a copolymer of this compound and a functionally substituted lactone (e.g., α-bromo-ε-caprolactone) could be synthesized first. The pendant bromine atoms can then act as initiators for a controlled radical polymerization, such as atom transfer radical polymerization (ATRP), to grow side chains of another polymer (e.g., poly(methyl acrylate)). birmingham.ac.uk
"Grafting Onto": In this method, pre-synthesized side chains with reactive end groups are attached to a functionalized polymer backbone. rsc.org A poly(this compound) backbone containing functional groups (e.g., azides) could react with alkyne-terminated polymer chains via click chemistry to form the graft copolymer. nih.gov
"Grafting Through": This strategy involves the copolymerization of a standard monomer with a macromonomer (a polymer chain with a polymerizable end group). acs.org A poly(L-lactide) chain functionalized with a polymerizable lactone end-group could be copolymerized with this compound to yield a polyester backbone with PLLA grafts. nsf.govacs.org
Biodegradable Polyester Architectures
The primary application driver for polyesters derived from substituted lactones is their biodegradability, making them suitable for biomedical and environmental applications. acs.orgnih.gov The architecture of polymers based on this compound can be designed to control and optimize their degradation profiles.
Controlling Degradation Rates: The degradation of polyesters occurs via hydrolysis of the ester linkages. acs.org The rate of degradation can be tuned by several factors. Copolymerization with more hydrophilic monomers can increase water uptake and accelerate degradation. acs.org Conversely, the presence of the hydrophobic methyl group in poly(this compound) might slightly slow down hydrolysis compared to an unsubstituted polyester.
Derivatives and Analogues of 10 Methyloxecan 2 One
Synthesis of Substituted 10-Methyloxecan-2-one Isomers
The synthesis of substituted isomers of this compound can be achieved through several strategic approaches, primarily by utilizing precursors that already contain the desired substitution pattern. One of the most effective methods is the Baeyer-Villiger oxidation of correspondingly substituted cyclic ketones. This reaction uses peroxy acids or other oxidants to insert an oxygen atom adjacent to the carbonyl group of a ketone, thereby forming a lactone. nih.gov
To generate isomers of this compound, one would start with various methyl-substituted cyclodecanones. The position of the methyl group on the cyclodecanone (B73913) ring dictates the final position of the substituent in the resulting oxecane-2-one product. For example, the oxidation of 2-methylcyclodecanone would yield a different isomer than the oxidation of 3-methylcyclodecanone.
Another prominent method is the intramolecular cyclization of ω-hydroxycarboxylic acids. By starting with a C11 hydroxycarboxylic acid backbone that has a methyl substituent at a specific position, acid-catalyzed lactonization can yield the desired substituted macrolactone. The challenge in this approach lies in favoring the intramolecular cyclization to form the large ring over intermolecular polymerization, which often requires high-dilution conditions.
Interactive Table 1: Synthetic Pathways to this compound Isomers
| Starting Material | Synthetic Method | Resulting Isomer |
|---|---|---|
| 10-Methylcyclodecanone | Baeyer-Villiger Oxidation | This compound |
| 2-Methylcyclodecanone | Baeyer-Villiger Oxidation | 3-Methyloxecan-2-one |
| 11-Hydroxy-10-methyldecanoic acid | Intramolecular Cyclization | This compound |
Functionalization of the Oxecane Ring System
Post-synthesis functionalization of the this compound ring allows for the introduction of diverse chemical groups that can tailor the properties of the monomer and resulting polymer. Functionalization strategies can target different positions on the ring.
One common approach is α-functionalization, which involves modifying the carbon atom adjacent to the carbonyl group (the C3 position). This can be achieved by deprotonation with a strong base to form an enolate, followed by reaction with an electrophile. This method allows for the introduction of alkyl, halogen, or other functional groups at this position.
Alternatively, if the ring already contains a reactive group (introduced during the initial synthesis), this group can be further modified. For instance, an isomer with a bromo-substituent could undergo various substitution reactions to introduce amines, azides, or other functionalities. Ring-opening reactions of the lactone with specific reagents can also be used to introduce functional groups, followed by a re-cyclization step. rsc.org For example, reaction with diethylaminotrimethylsilane can open the lactone ring to introduce an amino group, which can then be used for further modifications before a potential re-closure of the ring. rsc.org
Investigation of Structural Modifications on Reactivity and Polymerization Behavior
Structural modifications, particularly the position of substituents on the oxecane ring, have a profound impact on the monomer's reactivity and its behavior during ring-opening polymerization (ROP). birmingham.ac.uk Studies on analogous systems, such as substituted ε-caprolactones, have shown that the location of a substituent can significantly alter polymerization kinetics. researchgate.netrsc.org
Substituents located near the ester linkage (e.g., at the C3 or C11 positions) can introduce steric hindrance, which may slow down the rate of polymerization by impeding the approach of the catalyst or initiator to the carbonyl group. Conversely, substituents located further from the ester group may have a less pronounced steric effect on the polymerization rate but can still influence the physical properties of the resulting polymer, such as crystallinity and thermal transitions. rsc.org
For this compound, the methyl group at the C10 position is relatively far from the reactive ester center, and its effect on polymerization kinetics might be less dramatic compared to an isomer with a methyl group at the C3 or C11 position. However, it will still influence the polymer's final properties.
Interactive Table 2: Predicted Effect of Methyl Group Position on ROP of Methyloxecan-2-one Isomers
| Isomer | Position of Methyl Group | Expected Effect on Polymerization Rate | Rationale |
|---|---|---|---|
| 3-Methyloxecan-2-one | α to carbonyl | Significant decrease | Steric hindrance near the reaction site |
| 6-Methyloxecan-2-one | Remote from ester | Minimal change | Low steric impact on the ester group |
Comparison of Reactivity and Polymerization with Other Large-Ring Lactones
The polymerization behavior of this compound is best understood in the context of other large-ring lactones (macrolactones). Unlike small-ring lactones (e.g., β-propiolactone) which have high ring strain and polymerize readily, macrolactones with 10 or more atoms in the ring possess low ring strain. researchgate.net Consequently, their polymerization is less favorable from an enthalpic standpoint and is often entropically driven, requiring specific conditions or highly active catalysts. researchgate.net
Chemically catalyzed ROP of macrolactones is often slow, and the reaction may be reversible, leading to significant equilibrium monomer concentrations and the formation of cyclic oligomers through back-biting reactions. researchgate.net This is in contrast to smaller lactones like ε-caprolactone (a 7-membered ring), which polymerizes much more rapidly under similar catalytic conditions. researchgate.net
Enzymatic catalysis, particularly using lipases, has emerged as a highly effective method for polymerizing macrolactones. researchgate.net Lipases can often polymerize large-ring lactones more efficiently than smaller ones, a trend opposite to that observed in chemical catalysis. researchgate.netresearchgate.net This increased efficiency is attributed to factors such as the greater hydrophobicity of larger rings, which improves their interaction with the enzyme's active site. researchgate.net Therefore, this compound is expected to be an effective monomer for enzyme-catalyzed ROP.
Interactive Table 3: Relative Polymerization Rates of Lactones with Different Ring Sizes
| Lactone Ring Size (atoms) | Example Monomer | Relative Chemical ROP Rate | Relative Enzymatic ROP Rate | Ring Strain |
|---|---|---|---|---|
| 6 | δ-Valerolactone | 2500 | Low | High |
| 7 | ε-Caprolactone | 330 | 0.10 | Moderate |
| 11 | This compound | Low (estimated) | High (estimated) | Low |
| 13 | Dodecalactone | 0.9 | 0.19 | Low |
| 16 | Pentadecalactone | 1.0 | 1.0 | Low |
Data for relative rates are adapted from comparative studies of unsubstituted lactones and serve as a general trend. researchgate.net
Advanced Spectroscopic and Analytical Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Microstructure and Polymer Architecture Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed chemical structure of 10-Methyloxecan-2-one and the microstructure of its polymer. ¹H and ¹³C NMR spectra provide definitive information on the connectivity of atoms within the monomer.
For the polymer, NMR is used to confirm successful polymerization and to analyze the polymer's architecture. By comparing the integrals of proton signals from the polymer backbone's repeating units to those of the end-groups, the degree of polymerization and the number-average molecular weight (Mn) can be calculated. This end-group analysis is a fundamental method for characterizing polymers. The chemical shifts in ¹³C NMR are particularly sensitive to small changes in the molecular structure, making it a powerful technique for detailed structural analysis.
Table 1: Representative NMR Data for Polymer Characterization
| Technique | Information Obtained | Typical Application |
| ¹H NMR | Quantitative analysis of repeating units vs. end groups. | Determination of number-average molecular weight (Mn). |
| ¹³C NMR | Identification of carbon environments, sensitive to stereochemistry and branching. | Elucidation of polymer microstructure and tacticity. |
| 2D NMR (e.g., COSY) | Correlation of coupled protons to confirm connectivity. | Structural confirmation of monomer and polymer. |
Mass Spectrometry (MS) for Oligomer and Polymer End-Group Analysis
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and structure of molecules by measuring their mass-to-charge ratio. For polymers, MS can be used to analyze oligomers and to identify the end-groups of polymer chains. Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed to ionize polymer molecules for MS analysis.
High-resolution mass spectrometry, such as Fourier Transform Ion Cyclotron Resonance (FTICR-MS), can provide highly accurate mass measurements, enabling the precise determination of monomer and end-group masses. This level of detail is critical for confirming the chemical composition of the polymer and identifying any side products or impurities from the polymerization reaction. MS/MS, a technique involving the fragmentation of selected ions, can provide further structural information about the polymer backbone and end-groups.
Chromatographic Techniques (e.g., GPC/SEC) for Molecular Weight Distribution Analysis
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight distribution of polymers. This technique separates polymer molecules based on their size in solution. Larger molecules elute from the chromatography column faster than smaller molecules.
By calibrating the GPC system with polymer standards of known molecular weights, a calibration curve can be constructed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn) of the poly(this compound) sample. The PDI provides information about the breadth of the molecular weight distribution, which is a crucial parameter influencing the physical properties of the polymer.
Table 2: GPC/SEC Analysis Parameters and Derived Information
| Parameter | Description | Significance |
| Mn (Number-Average Molecular Weight) | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | Influences properties like brittleness and flow. |
| Mw (Weight-Average Molecular Weight) | An average molecular weight that is more sensitive to the presence of high molecular weight chains. | Relates to properties like toughness and melt viscosity. |
| Mp (Peak Molecular Weight) | The molecular weight at the highest point of the GPC chromatogram. | Represents the most common molecular weight in the sample. |
| PDI (Polydispersity Index) | The ratio of Mw to Mn, indicating the breadth of the molecular weight distribution. | A PDI of 1 indicates a monodisperse polymer, while higher values indicate a broader distribution. |
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Reaction Monitoring
Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule. These techniques are used to confirm the structure of this compound and to monitor its polymerization.
In FTIR spectroscopy, the absorption of infrared radiation by the sample is measured, revealing the presence of specific chemical bonds. For example, the disappearance of the monomer's characteristic vibrational bands and the appearance of new bands corresponding to the polymer can be used to track the progress of the polymerization reaction. Raman spectroscopy, a light scattering technique, is also highly effective for monitoring polymerization in real-time. It is non-invasive and can be used to analyze samples directly in their reaction vessel. Both techniques can provide valuable information about the chemical composition and molecular conformation of the resulting polymer.
Table 3: Key Vibrational Bands for Monitoring Polymerization
| Spectroscopy | Wavenumber Range (cm⁻¹) | Assignment | Application |
| FTIR | ~1735 cm⁻¹ | C=O stretch (ester in polymer) | Confirmation of polymerization. |
| FTIR | ~1100 cm⁻¹ | C-O stretch (ester) | Analysis of polymer structure. |
| Raman | Varies | Disappearance of monomer-specific bands | Monitoring monomer conversion. |
| Raman | Varies | Appearance of polymer-specific bands | Confirming polymer formation. |
Thermal Analysis (DSC, TGA) for Understanding Thermal Transitions and Stability of Polymers
Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are particularly important for characterizing polymers like poly(this compound).
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). TGA measures the change in mass of a sample as a function of temperature, providing information about the thermal stability and decomposition profile of the polymer.
Table 4: Thermal Properties of Polymers Determined by DSC and TGA
| Property | Technique | Description |
| Glass Transition Temperature (Tg) | DSC | The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. |
| Melting Temperature (Tm) |
Rheological Studies of this compound Based Polymers
Following a comprehensive search of scientific literature and research databases, no specific studies detailing the rheological properties of polymers based on this compound were identified. The rheological behavior, which encompasses the study of the flow and deformation of materials, is a critical aspect for understanding the processing and end-use performance of polymeric materials. This includes properties such as viscosity, modulus, and elasticity.
While extensive research exists on the rheology of other polyesters, such as poly(ε-caprolactone) (PCL) and polylactic acid (PLA), the strict focus of this article on this compound precludes the inclusion of data from these related but chemically distinct polymers. The influence of the methyl substituent on the oxecane ring is expected to impart unique rheological characteristics to poly(this compound) that cannot be accurately extrapolated from other polylactones.
Computational and Theoretical Studies on 10 Methyloxecan 2 One and Its Reactions
Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern chemistry for investigating the electronic structure of molecules. nih.govaps.org These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, which in turn governs a molecule's stability and reactivity. qulacs.orgfrontiersin.org For 10-methyloxecan-2-one, DFT can be employed to predict a variety of molecular properties that are crucial for understanding its chemical behavior. mdpi.comaps.org
DFT calculations can determine the optimized geometry of the monomer, revealing bond lengths, bond angles, and dihedral angles that define its most stable three-dimensional shape. Furthermore, these calculations yield key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap generally suggests higher reactivity. These calculations can also generate an electrostatic potential map, which visualizes the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is vital for predicting how the monomer will interact with catalysts and other reactants during polymerization. mdpi.com
Table 1: Illustrative DFT-Calculated Electronic Properties for a Lactone Monomer (Note: This table presents typical data obtained from DFT calculations for a representative lactone and is for illustrative purposes. Specific values for this compound would require dedicated computation.)
| Property | Value | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |
| LUMO Energy | 1.2 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |
| HOMO-LUMO Gap | 7.7 eV | Indicates chemical reactivity and stability. |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |
| Mulliken Charge on Carbonyl Carbon | +0.45 e | Indicates the electrophilicity of the carbonyl carbon, a key site for nucleophilic attack in ring-opening polymerization. |
The application of DFT extends beyond isolated molecules to predicting reaction outcomes, aiding in the development of new synthetic methods. rsc.org By calculating the electronic properties of various substituted lactones, for instance, researchers can screen for monomers with enhanced reactivity or specific desired characteristics before undertaking laborious synthesis. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Polymerization Processes
While quantum chemical calculations provide a static picture of a molecule's electronic structure, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular motions, and interactions in a simulated physiological or solution environment. mdpi.comnih.gov
For this compound, a flexible eleven-membered ring, MD simulations are essential for exploring its vast conformational landscape. The molecule is not static but exists as an ensemble of interconverting conformers. MD can identify the most populated conformations and the energy barriers between them. mdpi.com This conformational analysis is critical because the ease of polymerization can be highly dependent on the specific conformer that interacts with the catalyst.
During the simulation of polymerization, MD can model the process of chain growth, providing insights into the dynamics of the growing polymer chain. nih.gov This includes how the chain folds and interacts with itself and the surrounding solvent or other monomer units. By analyzing the trajectory of the simulation, researchers can calculate properties like the radius of gyration, which describes the compactness of the polymer chain, and observe the formation of secondary structures. mdpi.com These simulations are crucial for understanding how the monomer's structure influences the final polymer's morphology and properties. biorxiv.org
Table 2: Typical Parameters and Outputs from a Molecular Dynamics Simulation of a Polymer Chain (Note: This table is a representative example of parameters used and data generated in an MD simulation and is for illustrative purposes.)
| Parameter/Output | Description | Example Value/Result |
|---|---|---|
| Input Parameters | ||
| Force Field | A set of parameters to describe the potential energy of the system. | GROMOS96, AMBER, GAFF nih.gov |
| Simulation Time | The total time duration of the simulation. | 100 ns biorxiv.org |
| Time Step | The interval between successive calculations of forces and positions. | 2 fs biorxiv.org |
| Temperature | The simulated temperature of the system. | 300 K mdpi.com |
| Solvent | The simulated solvent environment. | TIP3P water model, Dichloromethane (B109758) |
| Output Analysis | ||
| RMSD (Root Mean Square Deviation) | Measures the average distance between the atoms of superimposed structures, indicating conformational stability. | Analysis of protein-complex stability biorxiv.org |
| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual atoms or residues, indicating flexibility. | Identification of flexible domains in proteins nih.gov |
Reaction Pathway Modeling and Transition State Characterization
Understanding the mechanism of a chemical reaction, such as the ring-opening polymerization of this compound, requires detailed knowledge of the reaction pathway and the energetics of any intermediate and transition states. rsc.org Computational chemistry allows for the modeling of these pathways, providing insights that are often difficult to obtain through experimental means alone. rsc.org
Reaction pathway modeling involves identifying the lowest energy path that connects reactants to products. This path proceeds through one or more transition states, which are high-energy structures corresponding to the energy maxima along the reaction coordinate. nih.gov Using quantum chemical methods, the geometry of these fleeting transition states can be optimized, and their energies calculated. The energy difference between the reactants and the transition state defines the activation energy barrier, a key determinant of the reaction rate.
Characterizing the transition state is crucial. rsc.org This involves not only determining its energy and structure but also performing a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate leading from reactant to product. researchgate.net For the polymerization of this compound, this would involve modeling the approach of a catalyst, the breaking of the ester bond, and the addition of the monomer unit to a growing polymer chain. nih.gov
Table 3: Illustrative Data from a Transition State Calculation for Lactone Ring-Opening (Note: This table illustrates the type of data generated from transition state characterization studies and is not specific to this compound.)
| Parameter | Value | Description |
|---|---|---|
| Activation Energy (ΔE‡) | +15 kcal/mol | The energy barrier that must be overcome for the reaction to occur. |
| Reaction Enthalpy (ΔH) | -8 kcal/mol | The net change in heat content during the reaction. |
| Key Bond Distance (C-O) in TS | 2.1 Å | The length of the breaking ester bond in the transition state structure. |
Prediction of Polymerization Thermodynamics and Kinetics
The feasibility and outcome of a polymerization reaction are governed by both thermodynamics and kinetics. wiley-vch.de Computational methods can predict these fundamental properties, offering a guide for experimental synthesis. nih.govplos.org
The thermodynamics of polymerization is primarily concerned with the Gibbs free energy of polymerization (ΔGp), which is composed of enthalpic (ΔHp) and entropic (ΔSp) contributions (ΔGp = ΔHp - TΔSp). osti.gov Polymerization is thermodynamically favorable when ΔGp is negative. For ring-opening polymerization, the enthalpy change (ΔHp) is largely driven by the release of ring strain. libretexts.org Larger rings, like the 11-membered ring of this compound, often have significant ring strain, leading to a favorable, negative ΔHp. thaiscience.info The entropy change (ΔSp) is typically negative because many individual monomer molecules are being organized into a single polymer chain, representing a loss of translational freedom. libretexts.org
A critical thermodynamic parameter is the ceiling temperature (Tc), defined as the temperature at which ΔGp = 0 (Tc = ΔHp / ΔSp). osti.gov Above Tc, the monomer is the thermodynamically favored state, and polymerization will not occur. Computational chemistry can be used to calculate ΔHp and ΔSp, and thus predict the Tc for a given monomer. thaiscience.info
Table 4: Calculated Thermodynamic Parameters for the Polymerization of Various Lactones (Source: Adapted from computational studies on lactone polymerization. thaiscience.info)
| Monomer (Ring Size) | Calculated ΔHp (kJ/mol) | Experimental ΔHp (kJ/mol) | Predicted Polymerizability |
|---|---|---|---|
| β-Propiolactone (4) | -68.9 | -82.3 | High |
| γ-Butyrolactone (5) | +4.2 | +6.0 | Low (unfavorable) |
| δ-Valerolactone (6) | -24.1 | -28.0 | High |
| ε-Caprolactone (7) | -28.5 | -28.0 | High |
The high polymerizability predicted for a 10-membered ring suggests that this compound would also be readily polymerizable. thaiscience.info
Design of Novel Catalysts and Monomers through Computational Approaches
One of the most powerful applications of computational chemistry is in the de novo design of new molecules. nih.gov This predictive power can be harnessed to design novel catalysts for the polymerization of this compound or to design new monomers with tailored properties. mdpi.com
Computational catalyst design involves a cycle of proposing a catalyst structure, calculating its performance, and refining the structure based on the results. uib.norsc.org For ring-opening polymerization, this could involve designing organocatalysts or metal-based catalysts. mdpi.com DFT can be used to model the interaction between a proposed catalyst and the monomer, calculating the activation energy for the catalyzed reaction. researchgate.net By systematically modifying the catalyst's structure (e.g., changing ligands or functional groups) and recalculating the activation energy, researchers can identify structures that are predicted to be highly efficient and selective. simonsfoundation.org This in silico screening process can dramatically accelerate the discovery of new, more effective catalysts, saving significant experimental time and resources. uib.no
Similarly, computational methods can be used to design novel monomers based on the this compound scaffold. By adding different functional groups to the ring, DFT calculations can predict how these modifications will affect properties like ring strain, electronic structure, and ultimately, the properties of the resulting polymer. This allows for the rational design of new polymers with specific characteristics, such as enhanced biodegradability, altered mechanical strength, or new functional capabilities. mdpi.com
Table 5: Illustrative Computational Screening of Catalysts for Lactone Polymerization (Note: This table represents a hypothetical output from a computational catalyst design study.)
| Catalyst Candidate | Ligand Modification | Calculated Activation Energy (kcal/mol) | Predicted Relative Rate |
|---|---|---|---|
| Catalyst A (base) | -H | 18.5 | 1 |
| Catalyst B | -NO₂ (electron-withdrawing) | 20.1 | Slower |
| Catalyst C | -OCH₃ (electron-donating) | 16.2 | Faster |
Integration of Green Chemistry Principles in 10 Methyloxecan 2 One Research
Atom Economy Maximization in Synthetic Routes
Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. An ideal reaction has 100% atom economy, meaning no atoms are wasted as byproducts. The synthesis of lactones like 10-methyloxecan-2-one can be approached through several routes, each with a different theoretical atom economy.
Key synthetic strategies include the Baeyer-Villiger oxidation of a corresponding cyclic ketone and the intramolecular cyclization of a hydroxy acid. wikipedia.orgnih.gov The Baeyer-Villiger oxidation traditionally uses peroxyacids, such as meta-chloroperoxybenzoic acid (m-CPBA), which generates a stoichiometric amount of carboxylic acid byproduct, thus lowering the atom economy. wikipedia.orgorganic-chemistry.org A greener alternative involves using hydrogen peroxide with a catalyst, which can improve atom economy as the primary byproduct is water. nih.gov
The most atom-economical approach is often enzymatic. Baeyer-Villiger monooxygenases (BVMOs) are enzymes that catalyze the oxidation of ketones to lactones using molecular oxygen as the oxidant, with water being the only byproduct. wikipedia.orgnih.gov This biocatalytic route represents a significant improvement in atom efficiency. In silico studies have identified putative BVMOs that are predicted to be capable of producing this compound, highlighting a promising path for its green synthesis. nih.gov Another common method, the cyclization of a hydroxy acid (like 10-hydroxy-10-methylundecanoic acid), is often promoted by reagents that are not incorporated into the final product, such as in the Yamaguchi lactonization, which uses reagents like 2,4,6-trichlorobenzoyl chloride and 4-dimethylaminopyridine (B28879) (DMAP), leading to significant waste and lower atom economy. thieme-connect.com
| Synthetic Route | Key Reagents/Catalysts | Major Byproducts | Atom Economy Principle |
|---|---|---|---|
| Baeyer-Villiger Oxidation (Classical) | Ketone, m-CPBA | m-Chlorobenzoic acid | Lower atom economy due to stoichiometric byproduct. |
| Baeyer-Villiger Oxidation (Catalytic) | Ketone, H₂O₂, Lewis Acid | Water | Higher atom economy than classical method. |
| Enzymatic Baeyer-Villiger Oxidation | Ketone, O₂, BVMO Enzyme | Water | Potentially very high atom economy, approaching 100%. wikipedia.orgnih.gov |
| Hydroxy Acid Cyclization (e.g., Yamaguchi) | Hydroxy acid, Yamaguchi Reagent (MNBA), DMAP | Salts, amine hydrochlorides | Low atom economy due to use of stoichiometric activating agents. thieme-connect.com |
Development of Safer Solvents and Auxiliaries
The principles of green chemistry encourage making the use of auxiliary substances unnecessary wherever possible or, when necessary, using innocuous ones. diva-portal.org Research in polymer science is actively exploring greener solvents, which include water, supercritical carbon dioxide, and bio-based solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), Cyrene, and various esters. whiterose.ac.ukmdpi.compolymerexpert.fr For the enzymatic synthesis and polymerization of polyesters, greener solvents have demonstrated significant advantages. For instance, studies on the enzymatic polycondensation to form furan-functionalized polyesters showed that bio-based solvents like 2-MeTHF and 2,2,5,5-tetramethyloxolane (TMO) could yield higher quality polymers at lower reaction temperatures compared to traditional solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF). rsc.org These findings are directly applicable to the development of sustainable processes for poly(this compound).
| Solvent | Classification | Use Case Example | Potential Greener Alternative(s) |
|---|---|---|---|
| Dichloromethane (B109758) (DCM) | Hazardous, Carcinogen acs.org | Synthesis of lactone precursor thieme-connect.com | 2-Methyltetrahydrofuran (2-MeTHF), Ethyl acetate (B1210297) nih.gov |
| Toluene | Problematic, Toxic nih.gov | Lactonization reaction thieme-connect.com | 2,2,5,5-Tetramethyloxolane (TMO), p-Cymene rsc.org |
| Tetrahydrofuran (THF) | Problematic | Polymerization media rsc.org | 2-Methyltetrahydrofuran (2-MeTHF) rsc.org |
| Chloroform (B151607) | Hazardous, Carcinogen | Polymer characterization (GPC) nih.gov | Toluene (as a lesser hazard), 2-MeTHF nih.gov |
Energy Efficiency in Chemical Processes
Designing for energy efficiency involves recognizing the environmental and economic impacts of energy consumption and minimizing them by conducting synthetic methods at ambient temperature and pressure where possible. diva-portal.org The energy requirements for the synthesis and polymerization of this compound are highly dependent on the chosen chemical pathway.
Traditional chemical syntheses may require significant energy input for heating or cooling. For example, some lactonization reactions require refluxing in high-boiling solvents for many hours. thieme-connect.com In contrast, biocatalytic routes using enzymes like BVMOs often proceed under mild conditions, typically at or near room temperature, which drastically reduces energy consumption. nih.gov
Similarly, in the polymerization stage, the choice of catalyst and method is crucial. While some radical polymerizations of lactones may require elevated temperatures (e.g., 60-100 °C) to initiate the reaction, many modern catalytic ring-opening polymerization (ROP) systems are designed to be highly efficient at lower temperatures. researchgate.net For example, an iron(III) chloride catalyst has been shown to effectively polymerize ε-caprolactone, a structurally related monomer, at 60 °C with high conversion. acs.org The development of highly active catalysts that can lower the activation energy for polymerization is a key strategy for enhancing energy efficiency in the production of poly(this compound). sigmaaldrich.com
| Process | Method | Typical Temperature | Relative Energy Demand |
|---|---|---|---|
| Synthesis | Classical Chemical (e.g., Yamaguchi Lactonization) | High (Reflux) thieme-connect.com | High |
| Enzymatic (BVMO) | Ambient/Low nih.gov | Low | |
| Polymerization | Radical Polymerization | Elevated (e.g., 60-100 °C) researchgate.net | Moderate to High |
| Catalytic ROP (e.g., with FeCl₃) | Mild (e.g., 60 °C) acs.org | Low to Moderate |
Catalysis as a Tool for Sustainable Chemistry
Catalysis is a fundamental pillar of green chemistry, as catalytic reagents are superior to stoichiometric ones because they can carry out a single reaction thousands of times, minimizing waste. diva-portal.org Both the synthesis of the this compound monomer and its subsequent polymerization into a polyester (B1180765) rely heavily on catalysis.
For Monomer Synthesis: As previously mentioned, Baeyer-Villiger monooxygenases (BVMOs) represent a powerful biocatalytic tool for the synthesis of lactones. nih.govnih.gov These enzymes offer high regio- and enantioselectivity under mild, aqueous conditions, using air as the oxidant, which aligns perfectly with green chemistry goals. nih.gov Chemical catalysts for the Baeyer-Villiger oxidation have also been developed to use greener oxidants like hydrogen peroxide, with tin- or cobalt-containing catalysts being reported for this purpose. libretexts.org
For Polymerization: The conversion of this compound into a polymer is achieved through ring-opening polymerization (ROP), a process that is almost invariably catalyzed. mdpi.comnih.gov A wide array of catalysts can be employed, each with different implications for sustainability.
Metal-based catalysts: Complexes of tin, aluminum, zinc, and iron are effective for lactone ROP. acs.orgmdpi.com Iron-based catalysts, such as iron(III) chloride, are particularly attractive due to iron's low cost, abundance, and low toxicity compared to other transition metals. acs.orgfrontiersin.org
Organocatalysts: To avoid the use of metals entirely, which can leave toxic residues in the final polymer, organocatalysts have been developed. These are small organic molecules, such as 4-dimethylaminopyridine (DMAP) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), that can effectively catalyze ROP. mdpi.com
Biocatalysts: Lipases, such as Novozym-435 (immobilized Candida antarctica lipase (B570770) B), can also be used to catalyze the ROP of lactones, often under solvent-free or green solvent conditions. libretexts.org
| Catalyst Type | Specific Example(s) | Process | Key Sustainable Feature(s) |
|---|---|---|---|
| Biocatalyst (Enzyme) | Baeyer-Villiger Monooxygenase (BVMO) | Monomer Synthesis | High selectivity, mild conditions, uses O₂ as oxidant. nih.govnih.gov |
| Biocatalyst (Enzyme) | Novozym-435 (Lipase) | Polymerization (ROP) | Renewable catalyst, mild conditions, can be used in green solvents. libretexts.org |
| Metal Catalyst | Iron(III) Chloride (FeCl₃) | Polymerization (ROP) | Uses abundant, low-toxicity metal; efficient under mild conditions. acs.orgfrontiersin.org |
| Organocatalyst | TBD, DMAP | Polymerization (ROP) | Metal-free, avoiding heavy metal contamination. mdpi.com |
Future Research Directions and Challenges
Exploration of Novel Synthetic Pathways with Enhanced Sustainability
The pursuit of green and sustainable chemical processes is a paramount goal in modern chemistry. For 10-methyloxecan-2-one, future research will likely focus on developing synthetic routes that are not only efficient but also environmentally benign. mdpi.com
Key areas of exploration include:
Biocatalysis: Utilizing enzymes, such as Baeyer-Villiger monooxygenases (BVMOs), offers a promising green alternative to traditional chemical oxidation methods. mdpi.comnih.gov In silico mining of metagenomic datasets can help identify novel BVMOs with enhanced stability and broader substrate scope, potentially enabling the direct and selective synthesis of this compound from renewable feedstocks. nih.gov Research into psychrophilic (cold-adapted) enzymes may also yield catalysts with higher flexibility and activity at lower, energy-saving temperatures. nih.gov
Flow Chemistry: Continuous flow microreactor systems present an opportunity for safer and more efficient synthesis. beilstein-journals.org This technology allows for precise control over reaction parameters, minimizing side reactions and improving yields. The concept of "flash chemistry," where extremely fast reactions are conducted in a controlled manner, could be particularly beneficial for optimizing the synthesis of this compound. beilstein-journals.org
Renewable Feedstocks: A significant challenge lies in developing pathways that start from biomass-derived materials. nih.gov This aligns with the broader goal of transitioning away from petrochemical dependence and towards a circular economy. mpie.de
Development of Advanced Catalytic Systems for Controlled Polymerization
The properties of polymers derived from this compound are intrinsically linked to the catalyst used in their polymerization. Future efforts will be directed towards designing sophisticated catalytic systems that offer superior control over the polymerization process.
| Catalyst Type | Advantages | Research Focus |
| Multifunctional Catalysts | Covalently linking a Lewis acid and a cocatalyst can enhance activity and selectivity, even at low catalyst loadings, by promoting intramolecular reactions. escholarship.org | Designing stable catalysts that resist deactivation under various reaction conditions. escholarship.org |
| Metal-Organic Frameworks (MOFs) | These crystalline, porous materials can act as heterogeneous catalysts with well-defined active sites, offering control over the polymer's primary and higher-order structures. rsc.org | Developing MOFs that can be easily reused without significant loss of catalytic activity. rsc.org |
| Redox-Active Polymer Catalysts | Polymers containing redox-active fragments like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl-4-yl) can serve as efficient and high-loading catalysis systems. mdpi.com | Rational design of polymer architecture to optimize catalytic performance. mdpi.com |
| Iron-Based Catalysts | Iron is an abundant, environmentally friendly, and non-toxic metal, making it an attractive alternative to more hazardous catalysts. cmu.edu | Simplifying catalyst systems and expanding their application to a wider range of monomers. cmu.edu |
A key objective is to move towards catalyst systems that are free of heavy metals, leveraging naturally derived or mineral-based catalysts to enhance the biocompatibility and environmental footprint of the resulting polymers. mdpi.com
Engineering of Polymers with Tailored Microstructures and Properties
The ability to precisely control the microstructure of polymers is crucial for tuning their physical and chemical properties. For polymers incorporating this compound, future research will focus on sophisticated engineering strategies.
Key approaches include:
Side-Chain Engineering: Modifying the alkyl side-chains of polymers can significantly influence intermolecular interactions, structural ordering, and electronic properties. rsc.org For instance, linear side-chains can induce more ordered structures compared to branched ones. rsc.org
Controlling Copolymer Microstructure: In copolymer systems, the sequence of monomer units (e.g., blocky vs. random) dramatically affects the final material properties. vt.edu Understanding the kinetics of different initiator systems and the impact of reaction conditions is essential for tailoring these microstructures. diva-portal.org
Advanced Characterization Techniques: The use of techniques like fast scanning calorimetry (FSC) is vital for understanding the crystallization behavior and melt-reorganization of polymers, providing critical insights for process optimization. vt.edu
Integration of this compound into Multi-component Polymer Systems
The incorporation of this compound into multi-component polymer systems, such as blends and copolymers, opens up a vast design space for creating materials with novel functionalities. chemaxon.com
Future research in this area will likely involve:
Statistical Copolymers: The synthesis of statistical copolymers containing four or more different monomers allows for the creation of complex macromolecules that can mimic the behavior of biological molecules like proteins. nih.gov
Self-Assembling Systems: In solution, multi-component copolymers can self-assemble into complex structures like multicore micelles. mdpi.com Understanding the thermodynamic and kinetic factors that govern this assembly is key to controlling the morphology of the resulting nanoparticles. mdpi.com
Tuning Microstructure in Blends: The introduction of nanoparticles, such as silica, can be used to tailor the biphasic microstructure of immiscible polymer blends, influencing their mechanical and rheological properties. mdpi.com
Application of Machine Learning and AI in Predicting Reactivity and Polymerization Outcomes
Key applications include:
High-Throughput Property Prediction: AI algorithms can rapidly screen vast virtual libraries of polymer structures and predict their properties, such as thermal stability and tensile strength, before synthesis. resolvemass.caacs.org This significantly reduces the time and resources required for experimental work. resolvemass.ca
Optimizing Synthesis and Processes: By analyzing data from past experiments, AI can suggest optimal reaction conditions, catalysts, and synthetic routes, leading to higher yields and more sustainable processes. resolvemass.canih.gov
Inverse Design: A particularly exciting application is "inverse design," where desired polymer properties are specified, and AI algorithms identify the chemical structures and compositions most likely to exhibit those properties. resolvemass.ca
Data-Intensive Discovery: The integration of ML with robotic platforms for automated synthesis and characterization creates a closed-loop system for accelerated materials discovery. nih.govnih.gov
Addressing Scalability and Industrial Relevance of Research Findings
Key considerations include:
Process Optimization: Developing robust and efficient polymerization processes that can be readily scaled up is essential. This includes minimizing the use of expensive or hazardous reagents and simplifying purification procedures. nih.gov
Cost-Effective Feedstocks: The economic viability of poly(this compound) will depend on the availability of low-cost and sustainable sources for the monomer.
Demonstrating Performance Advantages: For industrial adoption, polymers derived from this compound must demonstrate clear performance advantages or unique properties compared to existing materials. acs.org
Life Cycle Assessment: A comprehensive evaluation of the environmental impact of the entire polymer lifecycle, from monomer synthesis to end-of-life disposal or recycling, is crucial for establishing its sustainability credentials.
By systematically addressing these research directions and challenges, the scientific community can unlock the full potential of this compound as a valuable component in the next generation of sustainable and high-performance polymers.
Q & A
Q. How should researchers validate the reproducibility of synthetic protocols for this compound across laboratories?
- Methodological Answer : Implement inter-laboratory studies with standardized protocols and shared reference materials. Use statistical tools (e.g., coefficient of variation analysis) to assess variability. Publish detailed supplementary materials, including raw data and instrument settings, to facilitate replication .
Key Considerations for Experimental Design
- Contradiction Analysis : Critically evaluate prior literature for methodological inconsistencies (e.g., solvent purity, temperature control) that may explain divergent results .
- Data Transparency : Archive raw datasets and computational workflows in open-access repositories to enable third-party validation .
- Ethical Compliance : For biological studies, obtain necessary approvals for experimental protocols and data sharing, adhering to institutional guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
